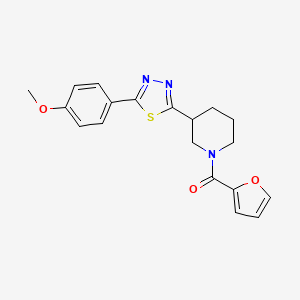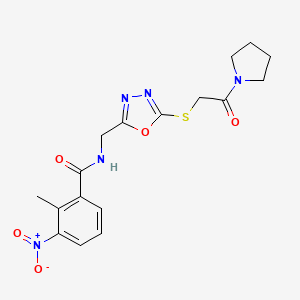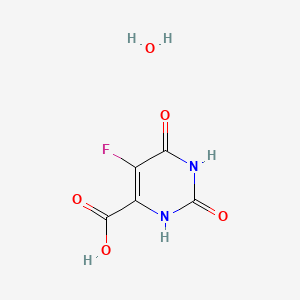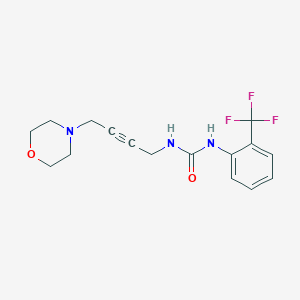
Ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a chemical compound with the linear formula C13H13BrO6S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 377.213 . The exact molecular structure would require more specific data or computational chemistry methods to determine.Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate in lab experiments is its high potency and specificity towards certain enzymes or proteins. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate. Some of these include:
1. Further studies on its mechanism of action to better understand its biological activities.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease.
4. Exploration of its potential use as a drug delivery system for other compounds.
In conclusion, this compound is a promising compound that has shown potential in various studies related to its biological activities. Further research is needed to fully understand its mechanism of action and explore its potential applications in the field of medicinal chemistry.
Synthesis Methods
The synthesis of Ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate involves the reaction of 2-methyl-5-hydroxybenzofuran with ethyl bromoacetate in the presence of a base. This is followed by the reaction of the resulting intermediate with methylsulfonyl chloride to obtain the final product.
Scientific Research Applications
Ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
properties
IUPAC Name |
ethyl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO6S/c1-4-18-13(15)12-7(2)19-10-6-9(14)11(5-8(10)12)20-21(3,16)17/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOXIWQIKZXGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OS(=O)(=O)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2455602.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2455606.png)
![2,3-Dihydrobenzo[b]furan-2-carboxamide](/img/structure/B2455607.png)
![[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2455612.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2455615.png)
